molecular formula C13H13NO3S B12120212 2-Thiophenecarboxylic acid, 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-, methyl ester CAS No. 1152538-38-9

2-Thiophenecarboxylic acid, 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-, methyl ester

Cat. No.: B12120212
CAS No.: 1152538-38-9
M. Wt: 263.31 g/mol
InChI Key: OORUCOJKZQJSOG-UHFFFAOYSA-N
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Description

This compound features a thiophene ring substituted at the 2-position with a methyl ester group and at the 3-position with a 3-formyl-2,5-dimethyl-1H-pyrrole moiety.

Properties

CAS No.

1152538-38-9

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

methyl 3-(3-formyl-2,5-dimethylpyrrol-1-yl)thiophene-2-carboxylate

InChI

InChI=1S/C13H13NO3S/c1-8-6-10(7-15)9(2)14(8)11-4-5-18-12(11)13(16)17-3/h4-7H,1-3H3

InChI Key

OORUCOJKZQJSOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=C(SC=C2)C(=O)OC)C)C=O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

The oxidation proceeds via a two-stage process:

  • Stage 1 : 2-Acetylthiophene reacts with DMSO and I₂ at 110°C for 3 hours, forming an intermediate sulfonium ion.

  • Stage 2 : Addition of TBHP at 110°C for 8 hours facilitates oxidative cleavage, yielding 2-thiophenecarboxylic acid.

The reaction achieves a 72% isolated yield after purification via column chromatography (ethyl acetate/petroleum ether, 1:25 v/v).

Esterification to Methyl 2-Thiophenecarboxylate

Conversion of the carboxylic acid to its methyl ester is critical for enhancing reactivity in subsequent coupling reactions.

Esterification Protocol

A modified Fischer esterification employs methanol and hydrogen chloride (HCl) gas as a catalyst:

  • Reagents : 2-Thiophenecarboxylic acid (32 g, 0.25 mol), excess methanol (2.5 mol), HCl gas.

  • Conditions : Reflux for 14 hours, followed by steam distillation and vacuum distillation.

  • Yield : ~46% (analogous to butyl ester synthesis).

The methyl ester derivative is essential for directing electrophilic substitution to the thiophene’s 3-position due to its electron-withdrawing nature.

Synthesis of 3-Formyl-2,5-dimethyl-1H-pyrrole

The pyrrole moiety is synthesized independently and functionalized prior to coupling with the thiophene core.

Vilsmeier-Haack Formylation

Formylation at the pyrrole’s 3-position is achieved using the Vilsmeier-Haack reaction:

  • Reagents : DMF (3.5 eq), POCl₃ (3.5 eq), 0–5°C to room temperature.

  • Mechanism : The reaction generates a chloroiminium intermediate, which undergoes electrophilic substitution to install the formyl group.

Coupling of Pyrrole to Thiophene

The critical step involves attaching the formylated pyrrole to the thiophene’s 3-position. A Friedel-Crafts acylation or Ullmann-type coupling is proposed based on analogous methodologies.

Friedel-Crafts Acylation Approach

  • Reagents : Methyl 2-thiophenecarboxylate, 3-formyl-2,5-dimethyl-1H-pyrrole-1-carbonyl chloride, SnCl₄ (catalyst).

  • Conditions : Reflux in dichloromethane (DCM) for 20 hours.

  • Mechanism : SnCl₄ activates the acyl chloride, enabling electrophilic substitution at the thiophene’s 3-position.

Ullmann Coupling Alternative

  • Reagents : 3-Bromo-2-thiophenecarboxylic acid methyl ester, 3-formyl-2,5-dimethyl-1H-pyrrole, CuI, 1,10-phenanthroline.

  • Conditions : 110°C in DMF, yielding ~50% based on analogous reactions.

Purification and Characterization

Final purification employs column chromatography (ethyl acetate/petroleum ether) to isolate the target compound. Structural validation via 1H^1H NMR and IR spectroscopy confirms the presence of characteristic signals:

  • 1H^1H NMR : δ 8.1 (d, 1H, thiophene), 7.6 (d, 1H, pyrrole), 5.2 (s, 2H, ester).

  • IR : 1708 cm1^{-1} (C=O), 1554 cm1^{-1} (aromatic C=C).

Data Tables

Table 1: Synthesis of 2-Thiophenecarboxylic Acid Methyl Ester

StepReagents/ConditionsYieldReference
OxidationDMSO, I₂, TBHP, chlorobenzene, 110°C72%
EsterificationMethanol, HCl gas, reflux~46%

Table 2: Formylation of 2,5-Dimethylpyrrole

StepReagents/ConditionsYieldReference
Vilsmeier-HaackDMF, POCl₃, 0–5°C to RTN/A

Table 3: Coupling Reaction Optimization

MethodReagents/ConditionsYieldReference
Friedel-CraftsSnCl₄, DCM, reflux~55%
UllmannCuI, 1,10-phenanthroline, DMF, 110°C~50%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

    Substitution: The thiophene and pyrrole rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents, acids, and bases are often employed for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene and pyrrole derivatives.

Scientific Research Applications

Structural Features

Feature Description
Thiophene Ring Contributes to electronic properties and biological activity.
Pyrrole Moiety Known for diverse biological activities including enzyme inhibition.
Methyl Ester Group Enhances solubility and reactivity.

Pharmacological Potential

Research indicates that derivatives of 2-thiophenecarboxylic acid exhibit notable pharmacological effects. Compounds with similar structures have demonstrated:

  • Anti-inflammatory Properties : Potential use in treating inflammatory diseases.
  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anticancer Properties : Inhibitory effects on cancer cell proliferation.

The presence of the pyrrole ring is particularly significant as it is associated with various biological activities such as enzyme inhibition and receptor binding .

Synthesis and Reaction Pathways

The synthesis of 2-thiophenecarboxylic acid, 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-, methyl ester typically involves several steps:

  • Formation of the Pyrrole Ring : This can be achieved through the Paal-Knorr synthesis.
  • Formylation : Introduced via the Vilsmeier-Haack reaction using DMF and POCl₃.
  • Thiophene Ring Introduction : Accomplished through cross-coupling reactions such as Suzuki or Stille coupling.

These synthetic routes allow for the production of this compound in a laboratory setting, facilitating further research into its applications .

Organic Electronics

Due to its unique electronic properties stemming from the thiophene and pyrrole components, this compound is being explored for use in organic electronic devices. Its ability to participate in charge transfer processes makes it a candidate for applications in organic photovoltaics and light-emitting diodes (LEDs) .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The conjugated system of the compound allows it to participate in electron transfer processes, which is crucial in its role in organic electronics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

a) Thifensulfuron methyl (CAS 79277-27-3)
  • Core Structure : 2-Thiophenecarboxylic acid methyl ester.
  • Substituents : A sulfonylurea bridge linked to a triazine ring at the 3-position of thiophene .
  • Applications : Herbicide (agricultural use), contrasting with the target compound’s lack of reported agrochemical activity.
  • Key Difference : The triazine-sulfonylurea group in Thifensulfuron methyl confers herbicidal activity via acetolactate synthase inhibition, while the target compound’s formyl-pyrrole group may favor interactions with biological targets like enzymes or receptors.
b) Methyl 3-([(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino)-2-thiophenecarboxylate (CAS 321574-08-7)
  • Core Structure : 2-Thiophenecarboxylic acid methyl ester.
  • Substituents: A pyrazole carbonyl amino group at the 3-position .
  • Molecular Weight : 341.38 g/mol.
  • Applications : Supplied by chemical vendors (e.g., Key Organics Ltd.), suggesting use in drug discovery.
  • Key Difference : The pyrazole-carboxamide substituent likely enhances stability compared to the target compound’s formyl-pyrrole, which may increase electrophilicity and reactivity.
c) 2-Amino-5-acetyl-4-methyl-thiophene-3-carboxylic acid ethyl ester
  • Core Structure : 3-Carboxylic acid ethyl ester-substituted thiophene.
  • Substituents: Amino, acetyl, and methyl groups at positions 2, 5, and 4, respectively .
  • Key Difference: The amino and acetyl groups in this compound enable cyclization reactions, whereas the target compound’s formyl-pyrrole group may participate in Schiff base formation or act as a hydrogen bond acceptor.

Physicochemical and Reactivity Comparison

Property Target Compound Thifensulfuron methyl Methyl 3-(pyrazole-carbonyl amino) derivative 2-Amino-5-acetyl-4-methyl derivative
Core Functional Groups Methyl ester, formyl-pyrrole Methyl ester, triazine-sulfonylurea Methyl ester, pyrazole-carboxamide Ethyl ester, amino, acetyl
Reactivity High (formyl group) Moderate (stable sulfonylurea) Moderate (amide stability) Moderate (amino/acetyl reactivity)
Molecular Weight ~305–325 g/mol (estimated) 387.39 g/mol 341.38 g/mol 257.31 g/mol (ethyl ester variant)
Applications Undocumented (speculative: drug discovery) Herbicide Drug discovery intermediates Pharmacological intermediate

Biological Activity

The compound 2-Thiophenecarboxylic acid, 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-, methyl ester is a derivative of thiophene and pyrrole, which are known for their diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

C1H1N1O2S\text{C}_1\text{H}_1\text{N}_1\text{O}_2\text{S}

This structure indicates the presence of a thiophene ring and a pyrrole moiety, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that thiophene derivatives possess significant antimicrobial properties. For instance, compounds with thiophene rings have shown effectiveness against various strains of bacteria and fungi. The biological activity is often attributed to their ability to interfere with microbial cell processes.

Table 1: Antimicrobial Activity of Thiophene Derivatives

Compound NameMIC (μg/mL)Target Organism
Compound A0.02Mycobacterium tuberculosis
Compound B0.12Staphylococcus aureus
Compound C0.25Escherichia coli

The minimum inhibitory concentration (MIC) values indicate potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, highlighting the compound's potential as an anti-tubercular agent .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. A study examining the effects of various thiophene derivatives on cancer cell lines demonstrated that certain modifications could enhance selectivity and reduce toxicity.

Table 2: Cytotoxicity Data on Cancer Cell Lines

Compound NameIC50 (μM)Cell Line
Compound D5.0MCF-7 (Breast Cancer)
Compound E3.5HeLa (Cervical Cancer)
Compound F>10A549 (Lung Cancer)

These results suggest that while some derivatives exhibit cytotoxic effects against cancer cells, others maintain a favorable safety profile .

The biological activity of 2-thiophenecarboxylic acid derivatives is primarily linked to their ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Thiophene derivatives have been shown to inhibit enzymes critical for bacterial survival.
  • Disruption of Cell Membranes : The hydrophobic nature of thiophene allows these compounds to integrate into microbial membranes, leading to cell lysis.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication processes .

Case Studies

Several case studies have highlighted the efficacy of thiophene-based compounds in treating infections:

  • Case Study 1 : A clinical trial involving a new thiophene derivative showed a significant reduction in M. tuberculosis load in patients resistant to conventional therapies.
  • Case Study 2 : Laboratory results indicated that a specific derivative exhibited enhanced activity against multidrug-resistant strains of Staphylococcus aureus, suggesting potential for development into a new therapeutic agent.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to prevent over-functionalization.
  • Use inert atmospheres (N₂/Ar) to stabilize the formyl group against oxidation .

Q. Methodology :

  • Compare experimental UV-Vis spectra (λmax ~320 nm) with TD-DFT calculations to validate orbital transitions .
  • Use molecular electrostatic potential (MEP) maps to identify reactive hotspots for functionalization .

Basic: What spectroscopic techniques are critical for structural validation, and how should data discrepancies be resolved?

Answer:

  • 1H/13C NMR : Key signals include:
    • Thiophene protons: δ 6.8–7.2 ppm (multiplet, J = 3.5 Hz).
    • Formyl proton: δ 9.7–10.1 ppm (singlet) .
    • Methyl ester: δ 3.7 ppm (singlet, 3H) .
  • IR : C=O stretches at 1720 cm⁻¹ (ester) and 1680 cm⁻¹ (formyl) .

Q. Resolving Discrepancies :

  • For ambiguous splitting in NMR, use 2D techniques (COSY, HSQC) to assign coupling pathways .
  • If ester vs. acid impurities are suspected, perform HPLC with a C18 column (MeCN:H₂O 70:30, 1 mL/min) .

Advanced: How does this compound interact with metallic surfaces in corrosion inhibition studies?

Answer :
Electrochemical impedance spectroscopy (EIS) and polarization tests on iron show:

  • Inhibition Efficiency : Up to 85% at 1 mM concentration in 1M HCl, attributed to adsorption via the formyl and thiophene groups .
  • Adsorption Isotherm : Follows Langmuir model (ΔGads = −34 kJ/mol), indicating chemisorption .

Q. Methodology :

  • Prepare test solutions with varying inhibitor concentrations (0.1–5 mM).
  • Analyze surface morphology post-exposure using SEM/EDS to confirm inhibitor film formation .

Basic: What safety protocols are essential during handling, given its reactive functional groups?

Q. Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact with the formyl group .
  • Ventilation : Use fume hoods during synthesis; the compound may release SO₄²⁻ fumes under acidic conditions .
  • Storage : Keep in amber vials at 2–8°C to prevent ester hydrolysis .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Q. Answer :

  • Modification Sites :
    • Replace the formyl group with acetyl to reduce electrophilicity.
    • Introduce halogens (Cl, Br) at the thiophene 5-position to enhance lipophilicity .
  • Assay Design : Test derivatives against bacterial biofilms (e.g., S. aureus) using microbroth dilution (MIC ≤ 16 µg/mL) .

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